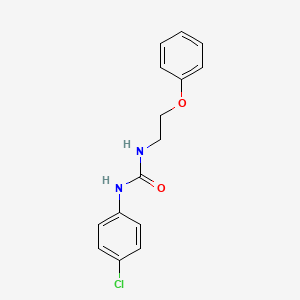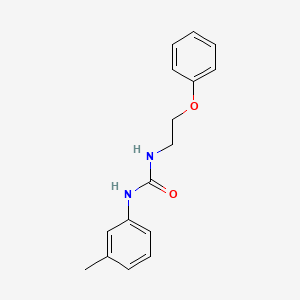![molecular formula C17H16FNO3 B6574085 {[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate CAS No. 1794909-54-8](/img/structure/B6574085.png)
{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate” is a carbamate ester, which is an organic compound derived from carbamic acid . Carbamates are used in a wide range of applications, including as insecticides, pharmaceuticals, and polymer feedstocks .
Molecular Structure Analysis
The molecular structure of “{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate” would likely include a carbamate group (O=C(O)N), a methylphenyl group (C6H4-CH3), and a 3-fluorobenzoate group (C6H4-COO-). The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
Carbamates, in general, can undergo a variety of chemical reactions. For example, they can react with amines to form substituted ureas . The specific reactions that “{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate” can undergo would depend on its exact structure and the conditions of the reaction.Mecanismo De Acción
Propiedades
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12-5-2-3-6-14(12)10-19-16(20)11-22-17(21)13-7-4-8-15(18)9-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALVLRZXBSTRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574005.png)
![[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574009.png)
![[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574015.png)
![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B6574056.png)


![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6574077.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B6574081.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B6574087.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B6574094.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate](/img/structure/B6574095.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-(4-chlorophenyl)acetate](/img/structure/B6574096.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate](/img/structure/B6574103.png)